Dicyclidol is synthesized from precursors that include cyclohexyl ketone and other derivatives. It falls under the category of tertiary amines and is often classified as an anticholinergic agent. The compound has been explored for its potential therapeutic applications, particularly in treating conditions such as motion sickness and other disorders where modulation of the cholinergic system is beneficial.
The synthesis of dicyclidol involves several steps, typically starting from cyclohexyl ketone. The process can be summarized as follows:
Technical parameters such as temperature, pressure, and reaction time are crucial for optimizing yield and purity during synthesis. For example, maintaining an appropriate temperature during hydrogenation can significantly affect the reaction rate and product distribution .
Dicyclidol has a complex molecular structure characterized by multiple rings and functional groups that contribute to its pharmacological activity. The molecular formula is typically represented as C₁₃H₁₉NO, indicating the presence of nitrogen within a cyclic framework.
The three-dimensional conformation of dicyclidol allows it to fit into the binding sites of muscarinic receptors effectively, which is essential for its antagonist activity .
Dicyclidol participates in various chemical reactions primarily related to its function as a muscarinic antagonist. Key reactions include:
These reactions are influenced by factors such as pH, temperature, and the presence of competing ligands .
The mechanism of action of dicyclidol involves competitive inhibition at muscarinic acetylcholine receptors. Upon administration:
Studies have shown that dicyclidol exhibits varying affinities for different muscarinic receptor subtypes (M1, M2, M3), which may account for its diverse pharmacological effects .
Dicyclidol possesses distinct physical and chemical properties:
These properties are critical for understanding how dicyclidol behaves in biological systems and its suitability for various applications .
Dicyclidol has several scientific applications primarily related to its pharmacological profile:
Ongoing research aims to further elucidate its mechanisms and potential therapeutic uses, particularly in neuropharmacology .
Dicyclidol (CAS Registry Number: 77-19-0) is a bicyclic organic compound with the empirical formula C₁₉H₃₅NO₂ and a molecular weight of 309.494 g·mol⁻¹ [5]. The hydrochloride salt form (CAS 67-92-5) increases its water solubility and bioavailability, with a molecular weight of 345.95 g·mol⁻¹ and the formula C₁₉H₃₅NO₂·HCl [6]. Structurally, it features:
Table 1: Fundamental Chemical Properties of Dicyclidol
Property | Value | Reference |
---|---|---|
Empirical Formula (Base) | C₁₉H₃₅NO₂ | [5] |
Molecular Weight (Base) | 309.494 g·mol⁻¹ | [5] |
Empirical Formula (HCl salt) | C₁₉H₃₅NO₂·HCl | [6] |
Molecular Weight (HCl salt) | 345.95 g·mol⁻¹ | [6] |
IUPAC Name | 2-(Diethylamino)ethyl 1-cyclohexylcyclohexane-1-carboxylate | [3] |
The tertiary amine group (pKₐ ~9.0) facilitates protonation at physiological pH, forming a cationic species that binds allosterically to muscarinic receptors. X-ray crystallography reveals equatorial positioning of the carboxylate group, optimizing receptor docking [3] [7].
Dicyclidol was first synthesized in 1945 by researchers at the William S. Merrell Company (later merged into Hoechst Marion Roussel) during investigations into musculotropic antispasmodics [3]. Key milestones include:
Notably, dicyclidol was incorporated into Bendectin (an antiemetic for morning sickness) from 1956–1976, though its removal reflected clinical reassessment of its therapeutic contribution [3].
Dicyclidol is classified as a selective antimuscarinic agent with primary activity at M₁ and M₃ receptor subtypes. Its pharmacodynamics involve:
Receptor Selectivity Profile
Table 2: Muscarinic Receptor Binding Affinities of Dicyclidol
Receptor Subtype | Tissue Localization | Affinity (pKᵢ) | Primary Effect |
---|---|---|---|
M₁ | Enteric ganglia | 8.3 | Neural signal modulation |
M₃ | Smooth muscle (GI tract) | 8.1 | Muscle relaxation |
M₂ | Myocardium | 7.0 | Minimal clinical effect |
M₄ | CNS synapses | 8.0 | Not characterized |
Therapeutic Classification
Dicyclidol’s design bridges cyclitol-based rigidity and flexible aminoalkyl chains, distinguishing it from quaternary ammonium antispasmodics (e.g., glycopyrrolate) through enhanced blood-brain barrier permeability [3]. This structural nuance underpins both its efficacy and historical safety controversies.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1